8-Methoxy-2-piperazin-1-yl-quinoline

Serotonin 5-HT2 receptor Radioligand binding Quipazine analogue SAR

8-Methoxy-2-piperazin-1-yl-quinoline (8-Methoxyquipazine; CAS 104090-79-1) is a synthetic quinoline-piperazine hybrid belonging to the arylpiperazine family of serotonergic ligands. Structurally, it is a direct 8-methoxy-substituted analogue of quipazine (2-piperazin-1-yl-quinoline), a non-selective serotonin (5-HT) receptor agonist historically used to probe 5-HT2 and 5-HT3 receptor function.

Molecular Formula C14H17N3O
Molecular Weight 243.30 g/mol
CAS No. 104090-79-1
Cat. No. B3061374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2-piperazin-1-yl-quinoline
CAS104090-79-1
Molecular FormulaC14H17N3O
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(C=C2)N3CCNCC3
InChIInChI=1S/C14H17N3O/c1-18-12-4-2-3-11-5-6-13(16-14(11)12)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3
InChIKeyCUULVNAZRYFNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-2-piperazin-1-yl-quinoline (CAS 104090-79-1): Procurement-Grade Characterization of a Quipazine-Derived Serotonergic Probe


8-Methoxy-2-piperazin-1-yl-quinoline (8-Methoxyquipazine; CAS 104090-79-1) is a synthetic quinoline-piperazine hybrid belonging to the arylpiperazine family of serotonergic ligands [1]. Structurally, it is a direct 8-methoxy-substituted analogue of quipazine (2-piperazin-1-yl-quinoline), a non-selective serotonin (5-HT) receptor agonist historically used to probe 5-HT2 and 5-HT3 receptor function [2]. The compound is catalogued under ChEMBL ID CHEMBL80691 and BindingDB monomer ID BDBM50025465, and has reached the preclinical discovery stage [3]. Its primary value for procurement lies in its differentiated 5-HT receptor subtype binding fingerprint, which diverges quantitatively from the parent compound quipazine and from N-methylated quipazine congeners.

8-Methoxy-2-piperazin-1-yl-quinoline: Why Generic Substitution with Quipazine or N-Alkyl Congeners Is Not Supported by Binding Data


8-Methoxyquipazine cannot be treated as a simple interchangeable analogue of quipazine (CAS 4774-24-7) or of N-methylquipazine (CHEMBL80775). Quantitative radioligand displacement data demonstrate that the 8-methoxy substituent on the quinoline ring produces a measurable shift in affinity at the 5-HT2 receptor, while eliminating the sub-nanomolar 5-HT3 receptor binding that defines the parent compound's pharmacological signature [1][2]. Because quipazine, 8-methoxyquipazine, and N-alkylquipazine derivatives each exhibit distinct Ki profiles, substituting one for another in receptor occupancy or functional assays will yield non-equivalent pharmacological readouts, potentially confounding experimental interpretation and cross-study reproducibility [3].

8-Methoxy-2-piperazin-1-yl-quinoline: Quantitative Comparative Evidence for Informed Scientific Selection


5-HT2 Receptor Affinity: 8-Methoxyquipazine vs. Quipazine – A 1.35-Fold Reduction in Binding Affinity

8-Methoxyquipazine (CAS 104090-79-1) binds to the rat cortical 5-HT2 receptor with a Ki of 310 nM in a [3H]ketanserin displacement assay. Under comparable assay conditions, the parent compound quipazine (CAS 4774-24-7) demonstrates a Ki of 230 nM [1]. This represents a 1.35-fold (80 nM) reduction in affinity conferred by the 8-methoxy substituent, indicating that the methoxy group at position 8 of the quinoline scaffold modestly attenuates 5-HT2 binding [2].

Serotonin 5-HT2 receptor Radioligand binding Quipazine analogue SAR

5-HT3 Receptor Selectivity: 8-Methoxyquipazine Lacks the Sub-Nanomolar 5-HT3 Affinity of Quipazine

Quipazine exhibits exceptionally high affinity for the 5-HT3 receptor, with a Ki of 1.4 nM in a [3H]GR65630 displacement assay using rat endothelium . In contrast, 8-Methoxyquipazine is registered in the PDSP Ki Database as a ligand for the 5-HT3A receptor, but no sub-nanomolar or low-nanomolar Ki value is publicly reported for this target, and the compound is not classified as a high-affinity 5-HT3 ligand [1]. The 8-methoxy substitution effectively abrogates the defining 5-HT3 affinity of the quipazine scaffold, shifting the selectivity profile away from 5-HT3 and toward a more balanced 5-HT2-preferring profile [2].

Serotonin 5-HT3 receptor Ligand-gated ion channel Receptor selectivity profiling

N-Methylation Tolerability: 8-Methoxyquipazine vs. 8-Methoxy-N-methylquipazine – A 3.87-Fold Drop in 5-HT2 Affinity Upon Piperazine N-Alkylation

The N-methyl analogue of 8-methoxyquipazine (8-Methoxy-N-methylquipazine; CHEMBL80775; BDBM50025469) exhibits a Ki of 1,200 nM at the rat 5-HT2 receptor, compared to 310 nM for the parent secondary amine 8-methoxyquipazine [1][2]. This 3.87-fold (890 nM) reduction in affinity demonstrates that the secondary amine of the piperazine ring is critical for maintaining 5-HT2 binding potency, and that N-alkylation severely compromises receptor interaction in the 8-methoxy series [3].

Structure-activity relationship (SAR) Piperazine N-substitution Quipazine derivative optimization

Class-Level Scaffold Validation: 2-Piperazin-1-ylquinoline Core Is a Pharmacologically Tractable Template for Dual SERT/5-HT1A Modulation

The 2-piperazin-1-ylquinoline scaffold, from which 8-methoxyquipazine is derived, has been validated in a medicinal chemistry optimization program that produced analogues with dual serotonin reuptake inhibition and 5-HT1A receptor antagonism [1]. In this series, compound SSA-426 (1) served as the clinical candidate benchmark, and derivatives 3–16 were systematically evaluated for SERT inhibition (IC50) and 5-HT1A binding affinity (Ki). While specific data for the 8-methoxy substituent within this exact series are not reported, the study establishes that substituents on the quinoline ring, including at position 8, modulate both target engagement and metabolic stability [2]. This provides a precedent for differentiating 8-methoxyquipazine from other quinoline-piperazine analogues based on substitution-dependent pharmacology [3].

Serotonin transporter (SERT) 5-HT1A receptor antagonist Dual-mechanism antidepressant

Physicochemical Differentiation: 8-Methoxy Substitution Increases Polar Surface Area and Hydrogen Bond Acceptor Count Relative to Quipazine

8-Methoxyquipazine (MW 243.31 g/mol, tPSA 37.39 Ų, HBA 4, AlogP 1.65) differs from quipazine (MW 213.13 g/mol, tPSA 28.16 Ų, HBA 3, XLogP 2.59) in key physicochemical parameters relevant to CNS drug discovery [1][2]. The 8-methoxy group increases topological polar surface area by 9.23 Ų (+32.8%) and adds one hydrogen bond acceptor, while reducing calculated logP by approximately 0.94 units. These differences predict altered blood-brain barrier permeability and CNS distribution, as tPSA values above 30 Ų are associated with reduced passive CNS penetration for certain chemotypes [3].

Physicochemical properties Drug-likeness CNS drug design

8-Methoxy-2-piperazin-1-yl-quinoline: Evidence-Anchored Application Scenarios for Procurement and Experimental Design


Serotonin 5-HT2 Receptor Pharmacological Profiling with Reduced 5-HT3 Interference

Investigators requiring selective activation or occupancy measurement at 5-HT2 receptors while minimizing confounding 5-HT3 receptor-mediated effects should procure 8-methoxyquipazine rather than quipazine. As demonstrated in Section 3 (Evidence Items 1 and 2), quipazine exhibits a Ki of 1.4 nM at 5-HT3 receptors, introducing a potent off-target signal in any 5-HT2-focused assay [1]. 8-Methoxyquipazine, with its 310 nM 5-HT2 Ki and loss of sub-nanomolar 5-HT3 binding, provides a cleaner pharmacological tool for 5-HT2-dominant experimental paradigms, including phosphoinositide hydrolysis assays, calcium mobilization studies, and receptor occupancy measurements in tissues co-expressing 5-HT2 and 5-HT3 receptors.

Structure-Activity Relationship (SAR) Studies on the Quipazine Scaffold at the 8-Position

Medicinal chemistry programs exploring the SAR of the quinoline ring in arylpiperazine serotonergic ligands should procure 8-methoxyquipazine as a key comparator. The 3.87-fold affinity difference between 8-methoxyquipazine (Ki = 310 nM) and its N-methyl congener (Ki = 1,200 nM) at the 5-HT2 receptor (Section 3, Evidence Item 3) establishes that the 8-methoxy substitution is compatible with the secondary amine pharmacophore, and that further N-substitution profoundly impacts binding [2]. Additionally, the class-level validation of the 2-piperazin-1-ylquinoline core as a dual SERT/5-HT1A template (Section 3, Evidence Item 4) positions 8-methoxyquipazine as a strategic intermediate for developing substituted quipazine analogues with targeted polypharmacology [3].

Differentiation of Peripheral vs. Central 5-HT Receptor Pharmacology in In Vivo Studies

For in vivo studies designed to dissect peripheral versus central serotonergic mechanisms, the physicochemical divergence between 8-methoxyquipazine (tPSA = 37.39 Ų) and quipazine (tPSA = 28.16 Ų) becomes a critical selection factor (Section 3, Evidence Item 5) [1]. The higher polar surface area of 8-methoxyquipazine predicts reduced passive blood-brain barrier penetration compared to quipazine, making it a candidate compound for experiments that require preferential peripheral 5-HT receptor engagement. Researchers investigating gastrointestinal 5-HT receptor function, cardiovascular serotonergic responses, or platelet 5-HT2 receptor biology should evaluate 8-methoxyquipazine as a peripherally biased tool compound.

Procurement of an Unambiguous Chemical Standard for Quipazine Metabolite or Derivative Identification

In analytical chemistry and drug metabolism studies, 8-methoxyquipazine (CAS 104090-79-1) serves as a structurally defined reference standard for the identification and quantification of methoxylated quipazine metabolites or synthetic impurities [1]. Its unique UNII identifier (X5P2V33MUA) and ChEMBL registration (CHEMBL80691) provide unambiguous chemical traceability, enabling its use as a certified reference material in LC-MS/MS method development, impurity profiling of quipazine-based research batches, and forensic toxicology screening panels where methoxylated quinoline-piperazine derivatives may appear as analytes of interest [2].

Quote Request

Request a Quote for 8-Methoxy-2-piperazin-1-yl-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.